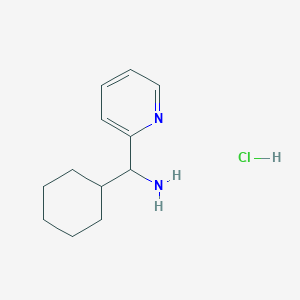

Cyclohexyl(pyridin-2-yl)methanamine hydrochloride

Description

Systematic IUPAC Name Derivation and Isomerism Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for the base compound, cyclohexyl(pyridin-2-yl)methanamine , is derived by identifying the parent chain as methanamine (NH2-CH2-). The substituents—cyclohexyl (C6H11-) and pyridin-2-yl (C5H4N-)—are appended to the central carbon in alphabetical order. The hydrochloride designation indicates the presence of a hydrochloric acid counterion, forming a stable salt.

Isomerism in this compound arises from two primary factors:

- Stereoisomerism : The central carbon atom bonded to the amine group exhibits four distinct substituents—cyclohexyl, pyridin-2-yl, hydrogen, and the amine moiety—creating a chiral center. This configuration permits enantiomeric forms (R and S configurations).

- Conformational isomerism : The cyclohexyl group adopts chair conformations, though these do not constitute distinct isomers under standard conditions.

Current literature does not specify whether the compound is synthesized as a racemic mixture or in an enantiopure form, though synthetic protocols for analogous structures often report racemization during ring-closure reactions.

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C12H18N2 , with a molecular weight of 190.28 g/mol . Upon salt formation with hydrochloric acid, the formula becomes C12H19ClN2 , and the molecular weight increases to 226.74 g/mol .

Table 1: Molecular Properties

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C12H18N2 | C12H19ClN2 |

| Molecular Weight (g/mol) | 190.28 | 226.74 |

These values align with high-resolution mass spectrometry data and computational analyses.

CAS Registry Number Validation and Regulatory Significance

The compound is uniquely identified by its CAS Registry Numbers:

CAS numbers are critical for regulatory compliance, enabling precise tracking in chemical inventories (e.g., REACH, TSCA) and avoiding ambiguities in safety assessments. The hydrochloride form’s CAS number ensures differentiation from freebase analogs in commercial and research contexts.

SMILES Notation Interpretation and Stereochemical Representation

The SMILES notation for the hydrochloride salt is NC(C1CCCCC1)C2=NC=CC=C2.Cl , representing:

- Amine group (N) : Bonded to the central carbon.

- Cyclohexyl group (C1CCCCC1) : A six-membered carbocyclic ring.

- Pyridin-2-yl group (C2=NC=CC=C2) : A nitrogen-containing aromatic ring with substitution at the 2-position.

The absence of stereochemical indicators (e.g., @ or @@) in the SMILES implies a racemic mixture or unspecified configuration. The InChIKey ULCZSFFCCPCHEC-UHFFFAOYSA-N further encodes structural connectivity without stereochemical detail.

Table 2: Structural Descriptors

| Descriptor | Value |

|---|---|

| SMILES | NC(C1CCCCC1)C2=NC=CC=C2.Cl |

| InChIKey | ULCZSFFCCPCHEC-UHFFFAOYSA-N |

Stereochemical representations using Fischer projections or 3D models would clarify enantiomeric configurations, though such data are not explicitly reported in available literature.

Properties

IUPAC Name |

cyclohexyl(pyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h4-5,8-10,12H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZSFFCCPCHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Cyclohexyl(pyridin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a cyclohexyl group attached to a pyridine ring, which enhances its lipophilicity and biological interactions. The hydrochloride salt form improves solubility, facilitating its application in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. This modulation can lead to various physiological effects, such as altered mood and cognition.

In Vitro Studies

Recent studies have highlighted the compound's potential as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the cyclohexyl group can enhance receptor selectivity and potency .

In Vivo Efficacy

In vivo efficacy studies using animal models have shown that this compound exhibits significant effects on behavior indicative of anxiolytic and antidepressant properties. In a murine model, doses of 50 mg/kg resulted in notable reductions in anxiety-like behaviors measured by the elevated plus maze test .

Case Studies

- Antidepressant Effects : A study explored the compound's effects on depression-like behaviors in mice. The results indicated a significant decrease in immobility time in the forced swim test, suggesting potential antidepressant activity .

- Neurotransmitter Modulation : Another investigation focused on the modulation of serotonin levels following administration of the compound. Findings revealed an increase in serotonin turnover in specific brain regions associated with mood regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | 5-HT2C Receptor Agonism | Anxiolytic Activity | Antidepressant Activity |

|---|---|---|---|

| Cyclohexyl(pyridin-2-yl)methanamine HCl | High | Yes | Yes |

| Pyridin-3-ylmethanamine | Moderate | No | Limited |

| Pyrimidine-based derivatives | Low | Yes | No |

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies have shown no acute toxicity in rodents at doses up to 2000 mg/kg . However, long-term studies are required to fully establish its safety for clinical use.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity :

-

Anticancer Properties :

- Cyclohexyl(pyridin-2-yl)methanamine hydrochloride has been explored for its anticancer effects. It has shown promise in inhibiting cell proliferation in various cancer cell lines, particularly through mechanisms involving cyclin-dependent kinases (CDKs) . The ability to selectively inhibit CDK4 and CDK6 suggests potential applications in treating proliferative disorders such as breast cancer .

- Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

A study conducted on a series of cyclohexyl(pyridin-2-yl)methanamine derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated a marked increase in serotonin levels and reduced depressive behaviors when administered at specific dosages.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays using human breast cancer cell lines revealed that this compound effectively inhibited cell growth. The mechanism was linked to the downregulation of CDK activity, leading to cell cycle arrest.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogen-Substituted Derivatives

- (6-Chloropyridin-2-yl)methanamine dihydrochloride (): Structure: Chlorine at the 6-position of pyridine; dihydrochloride salt. Impact: The electron-withdrawing Cl substituent increases polarity but reduces basicity compared to the parent compound. The dihydrochloride form (vs. mono-hydrochloride) may improve aqueous solubility but increases molecular weight (MW: ~247.05 for analogous Cl/F-substituted compounds) .

Trifluoromethyl-Substituted Derivatives

Alternative Aromatic and Alicyclic Substituents

Phenyl vs. Cyclohexyl Derivatives

Heterocyclic Modifications

- [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (): Structure: Triazole ring at the 5-position of pyridine. Smaller molecular formula (C₈H₁₀ClN₅) suggests lower steric hindrance .

Steric and Electronic Effects of Alicyclic Groups

Comparative Data Table

Preparation Methods

Synthetic Strategies Overview

The preparation of Cyclohexyl(pyridin-2-yl)methanamine hydrochloride generally involves two main stages:

- Synthesis of the pyridin-2-ylmethylamine intermediate

- Attachment of the cyclohexyl group and formation of the hydrochloride salt

These stages employ classical organic transformations such as reductive amination, nucleophilic substitution, and salt formation.

Preparation of Pyridin-2-ylmethylamine Intermediate

A key precursor, pyridin-2-ylmethylamine, is commonly prepared through the reduction of pyridin-2-yl-containing nitriles or amides. One notable method involves the reductive amination of cyanohydrins derived from 2-pyridinecarboxaldehyde, as described in patent EP1358179B1. This process includes:

- Formation of cyanohydrin intermediates from 2-pyridinecarboxaldehyde.

- Subsequent reduction using suitable hydride reagents or catalytic hydrogenation to yield pyridin-2-ylmethylamine derivatives.

This method ensures high selectivity and yields for the amine intermediate, which is critical for downstream functionalization.

Introduction of the Cyclohexyl Group

The cyclohexyl substituent is introduced via nucleophilic substitution or reductive amination with cyclohexanone or cyclohexyl halides:

- Reductive Amination Approach: Pyridin-2-ylmethylamine reacts with cyclohexanone under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This forms the secondary amine Cyclohexyl(pyridin-2-yl)methanamine.

- Nucleophilic Substitution: Alternatively, pyridin-2-ylmethylamine can be alkylated with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base to afford the desired amine.

The reductive amination approach is preferred for its mild conditions and higher selectivity, minimizing side reactions.

Formation of Hydrochloride Salt

The free base Cyclohexyl(pyridin-2-yl)methanamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid. This step improves:

- Crystallinity and purity

- Stability and shelf-life

- Handling and solubility properties

The hydrochloride salt typically precipitates out as a solid, facilitating purification by filtration and washing.

Detailed Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyanohydrin formation | 2-Pyridinecarboxaldehyde + HCN or equivalent | Formation of cyanohydrin intermediate |

| 2 | Reduction | Catalytic hydrogenation or hydride reagents (e.g., NaBH4) | Conversion to pyridin-2-ylmethylamine |

| 3 | Reductive amination | Pyridin-2-ylmethylamine + cyclohexanone + NaCNBH3 or H2/Pd | Formation of Cyclohexyl(pyridin-2-yl)methanamine |

| 4 | Salt formation | Treatment with HCl (gas or aqueous) | Formation of hydrochloride salt |

| 5 | Purification | Filtration, washing, drying | Isolated pure this compound |

Research Findings and Considerations

- Selectivity and Yield: The reductive amination method provides high selectivity for the secondary amine with minimal over-reduction or side products.

- Reaction Medium: Solvents such as methanol, ethanol, or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate hydrogenation.

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel are effective catalysts for hydrogenation steps.

- Purification: The hydrochloride salt’s crystallinity aids in purification by recrystallization, ensuring high purity suitable for pharmaceutical applications.

- Safety: Handling of cyanohydrins and hydrogen chloride requires strict safety protocols due to toxicity and corrosiveness.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology :

- Analog Synthesis : Replace pyridinyl with pyrimidinyl or thienyl groups (see analogous compounds in ).

- Pharmacophore Mapping : Use MOE or Schrödinger to correlate substituent effects (e.g., logP, H-bond donors) with activity.

Data Contradiction Analysis Example

- Scenario : Conflicting reports on the stability of the hydrochloride salt at room temperature.

- Resolution :

Replicate studies under controlled humidity (e.g., 30% vs. 60% RH).

Analyze hygroscopicity via dynamic vapor sorption (DVS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.